molecular formula C6H11NO B8228764 rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B8228764
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-HCWXCVPCSA-N
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Description

rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene.

    Epoxidation: The norbornene is subjected to epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring.

    Amination: The epoxide is then treated with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or reduce the amine group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of diols or primary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.

    Catalysis: Employed as a ligand or catalyst in various organic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Polymer Synthesis: Utilized in the synthesis of specialty polymers with unique properties.

    Material Science: Applied in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring and amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine: Similar structure but lacks the oxirane ring.

    N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Contains a methyl group on the amine nitrogen.

Uniqueness:

    Oxirane Ring: The presence of the oxirane ring in rel-(1R,2S,4S)-7-oxabicyclo[22

    Stereochemistry: The specific stereochemistry of the compound contributes to its unique properties and interactions with molecular targets.

Properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190424-96-4
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
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